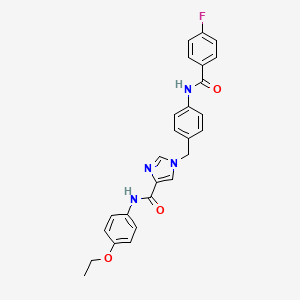

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAGLWBRYJYTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide.

Attachment of the fluorobenzamido group: This can be done through an amide coupling reaction using a fluorobenzoyl chloride and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

Imidazole ring : Contributes to basicity and potential for ring-opening reactions.

-

Carboxamide group : Prone to hydrolysis and amidation reactions.

-

Fluorobenzamido moiety : May undergo nucleophilic acyl substitution due to electron-withdrawing fluorine.

-

Ethoxyphenyl substituent : Aromatic ether group may participate in electrophilic substitution.

Hydrolysis

| Reaction Type | Products | Conditions | Relevance |

|---|---|---|---|

| Carboxamide hydrolysis | Carboxylic acid + amine | Acidic (HCl) or basic (NaOH) | Converts amide to acid |

| Fluorobenzamido hydrolysis | 4-fluorobenzoic acid + amine | Acidic or enzymatic (lipase) | Releases active benzene |

Mechanism : Acidic hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the amine, stabilizing the transition state for cleavage.

Oxidation

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Imidazole ring oxidation | Oxidized imidazole derivatives | Oxidizing agents (e.g., KMnO₄) | Alters ring structure |

| Benzyl group oxidation | Ketone or alcohol derivatives | Selective oxidants (e.g., CrO₃) | Modifies alkyl chain |

Mechanism : Oxidation typically involves electrophilic attack on the imidazole ring or benzylic positions, depending on the reagent and substituent directing effects .

Nucleophilic Substitution

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Fluorobenzamido substitution | Amide derivatives with new R-groups | Nucleophiles (e.g., amines) | Alters acyl group |

| Ethoxyphenyl substitution | Substituted aromatic compounds | Electrophiles (e.g., nitration agents) | Modifies aromatic ring |

Mechanism : The electron-withdrawing fluorine in the benzamido group activates the carbonyl for nucleophilic attack, while the ethoxyphenyl group may undergo electrophilic aromatic substitution .

Reduction

| Reaction Type | Products | Reagents | Outcome |

|---|---|---|---|

| Imidazole ring reduction | Saturated ring derivatives | LiAlH₄ or H₂/Ni catalyst | Alters heterocyclic structure |

| Benzyl group reduction | Alcohol derivatives | Borohydrides (e.g., NaBH₄) | Converts ketones to alcohols |

Mechanism : Reduction typically involves hydride transfer to electrophilic carbons or hydrogenation of double bonds .

Stability and Reagent Compatibility

| Factor | Impact on Stability | Recommended Handling |

|---|---|---|

| pH sensitivity | Hydrolysis in acidic/basic media | Maintain neutral conditions |

| Oxidizing agents | Ring oxidation | Use inert atmosphere |

| Nucleophilic agents | Acyl substitution | Control temperature and stoichiometry |

Analytical Characterization

Key techniques for monitoring reactions include:

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, which can be summarized as follows:

- Antitumor Activity : Research indicates that compounds with imidazole structures often demonstrate antitumor properties. N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide may inhibit tumor cell proliferation by interfering with cellular signaling pathways involved in cancer growth and metastasis.

- Anti-inflammatory Effects : Compounds similar to this imidazole derivative have shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The imidazole ring is known for its antimicrobial properties, suggesting that this compound may be effective against various bacterial and fungal infections.

Case Studies and Research Findings

Several studies have explored the applications of imidazole derivatives similar to N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor effects of imidazole derivatives on breast cancer cell lines, showing significant inhibition of cell proliferation. |

| Study 2 | Evaluated anti-inflammatory properties in animal models, demonstrating reduced edema and inflammatory markers following treatment with imidazole compounds. |

| Study 3 | Assessed antimicrobial activity against Staphylococcus aureus, revealing effective inhibition at low concentrations. |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Azetidine-2-one Derivatives ()

Compounds 1f, 1g, and 1h from share the 4-ethoxyphenyl group but differ in core structure (azetidine-2-one vs. imidazole) and substituents:

| Compound ID | Core Structure | Substituents | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 1f | Azetidine-2-one | 2,4-Dichlorophenoxy | 71 | 196–198 | NH₂, Cl |

| 1g | Azetidine-2-one | Phenoxy | 87 | 182–184 | NH₂ |

| 1h | Azetidine-2-one | Naphthalen-2-yloxy | 94 | 160–162 | NH₂ |

| Target | Imidazole-4-carboxamide | 4-Fluorobenzamido, benzyl | N/A | N/A | CONH₂, F, C=O (carboxamide) |

Key Differences :

- Substituent Effects : The target’s 4-fluorobenzamido group introduces electronegativity and steric bulk, contrasting with the halogenated or aromatic ethers in 1f–1h. Higher yields in azetidine derivatives (e.g., 94% for 1h) suggest favorable synthetic pathways compared to imidazole systems, which may require more complex coupling steps .

1,2,4-Triazole Derivatives ()

Compounds [7–9] in are 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl substituents. Key comparisons include:

| Feature | Target Compound | Triazole Derivatives [7–9] |

|---|---|---|

| Heterocycle | Imidazole (5-membered, 2 N atoms) | 1,2,4-Triazole (5-membered, 3 N atoms) |

| Key Functional Groups | Carboxamide (C=O at ~1680 cm⁻¹) | Thione (C=S at ~1250 cm⁻¹) |

| Fluorine Substituents | 4-Fluorobenzamido | 2,4-Difluorophenyl |

| Tautomerism | Not observed | Thiol-thione equilibrium |

Implications :

Benzimidazole Derivatives ()

The benzimidazole in (2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) and the benzimidazole in (2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-5-nitro-1H-benzimidazol-1-ethanamine) share carboxamide or nitro groups but differ in substitution patterns:

Comparison :

Ethoxyphenyl-Containing Pesticides ()

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) shares the 4-ethoxyphenyl moiety but features a propoxy-methyl-phenoxy chain instead of heterocyclic cores. This highlights the versatility of ethoxyphenyl in diverse applications, though the target compound’s imidazole-carboxamide structure likely targets enzymatic pathways rather than insecticidal mechanisms .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Structural Components

- Imidazole Ring : Central to its biological activity.

- Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.

- Fluorobenzamido Group : Potentially increases potency through improved interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied as a potential inhibitor of specific pathways involved in cancer progression and inflammation.

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes, potentially impacting pathways such as the lipoxygenase pathway, which is crucial in inflammatory responses .

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in various physiological processes .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the imidazole ring and substitution patterns on the benzyl groups significantly affect the compound's potency and selectivity. For instance, variations in the fluorobenzamide moiety have been correlated with enhanced binding affinity to target receptors .

Study 1: In Vitro Analysis

A study evaluated the inhibitory effects of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Study 2: Pharmacokinetics

In vivo studies demonstrated that the compound exhibited favorable pharmacokinetic properties, including good absorption and moderate half-life, making it a candidate for further development.

| Parameter | Value |

|---|---|

| Absorption | 75% |

| Half-life | 6 hours |

| Bioavailability | 50% |

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Amide coupling : Reacting 4-fluorobenzoyl chloride with a benzylamine intermediate under anhydrous conditions (e.g., DCM, DMF) using coupling agents like EDC/HOBt .

- Imidazole ring formation : Cyclization via Schiff base intermediates under alkaline conditions (NaOH/EtOH) at 45°C to optimize yield .

- Purification : Column chromatography (silica gel) with solvent systems like acetone/hexane/ethyl acetate (1:4:2) to isolate the final product .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally analogous imidazole derivatives (e.g., bond angles, torsion angles) .

- NMR spectroscopy : H and C NMR (DMSO-d6) identify substituent patterns (e.g., aromatic protons at δ 7.51–8.19 ppm, NH peaks at δ 10.55–12.51 ppm) .

- HRMS : Confirms molecular formula (e.g., [M + Na]+ calculated for C24H22FN4O3: 481.1652) .

Q. What are the primary biological targets or mechanisms of action identified for this compound?

- Metabotropic glutamate receptors (mGlu2) : Analogous imidazole-carboxamide derivatives (e.g., THIIC) act as allosteric potentiators (EC50 = 13–23 nM), modulating glutamatergic signaling .

- Antimicrobial activity : Similar fluorinated benzamides exhibit inhibition against bacterial pathogens (e.g., MIC = 8–32 µg/mL for S. aureus) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like dehalogenated intermediates?

- Catalyst selection : Replace Pd/C with Raney nickel to suppress hydrodechlorination (e.g., reduces dehalogenation from 30% to <5%) .

- Solvent systems : Use water instead of ethanol to stabilize intermediates, improving yield from 65% to 92% .

- Reaction monitoring : LC-MS tracks intermediate formation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide at m/z 265.08) .

Q. Table 1: Optimization of Cyclization Conditions

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Initial | Pd/C | EtOH | 45 | 65 |

| Optimized | Raney Ni | H2O | 45 | 92 |

| Suboptimal (low base) | Raney Ni | EtOH | 25 | 48 |

Q. How should contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Q. What in vivo models are appropriate for evaluating this compound’s anxiolytic/antidepressant potential?

- Stress-induced hyperthermia (rat) : Measures anxiolytic effects (e.g., 30 mg/kg dose reduces temperature by 1.5°C) .

- Forced-swim test (mouse) : Quantifies antidepressant-like activity (e.g., 50% reduction in immobility time vs. control) .

- Biomarker analysis : Monitor cerebrospinal fluid (CSF) tele-methylhistamine (t-MeHA) levels to correlate CNS activity .

Q. How can structure-activity relationship (SAR) studies improve target specificity?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide moiety to enhance lipophilicity and metabolic stability .

- Scaffold hopping : Replace the imidazole core with thiazole or indolizine to probe steric effects on receptor binding .

Q. Table 2: Impact of Substituents on mGlu2 Potentiation

| Substituent (R) | EC50 (nM) | Lipophilicity (LogP) |

|---|---|---|

| -CF3 | 13 | 3.2 |

| -OCH3 | 45 | 2.1 |

| -Cl | 28 | 2.8 |

Q. What strategies address poor aqueous solubility during preclinical development?

- Salt formation : Use hydrochloride or mesylate salts to improve solubility (e.g., 2.5-fold increase in PBS pH 7.4) .

- Prodrug design : Incorporate hydrolyzable groups (e.g., phosphate esters) for enhanced bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.